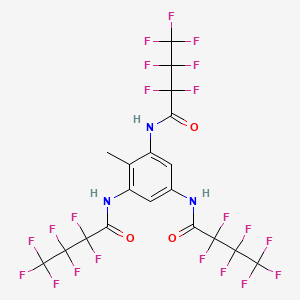![molecular formula C26H28N4O4 B11558291 N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11558291.png)
N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound that features a combination of piperidine, nitrophenyl, and naphthalen-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves multiple steps:
Formation of the Ethylpiperidine Derivative: The starting material, 2-ethylpiperidine, is synthesized through the alkylation of piperidine with ethyl halides under basic conditions.
Nitration of the Phenyl Ring: The ethylpiperidine derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Condensation Reaction: The nitrophenyl derivative is condensed with naphthalen-1-yloxyacetohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The exact mechanism of action of N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and naphthalen-1-yloxy groups could play a role in these interactions by providing specific binding affinities and electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethylpiperidine: A simpler analog that lacks the nitrophenyl and naphthalen-1-yloxy groups.
Naphthalen-1-yloxyacetohydrazide: A compound that shares the naphthalen-1-yloxyacetohydrazide moiety but lacks the ethylpiperidine and nitrophenyl groups.
Uniqueness
N’-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(naphthalen-1-yloxy)acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitrophenyl and naphthalen-1-yloxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(E)-[2-(2-ethylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C26H28N4O4/c1-2-21-10-5-6-15-29(21)24-14-13-22(30(32)33)16-20(24)17-27-28-26(31)18-34-25-12-7-9-19-8-3-4-11-23(19)25/h3-4,7-9,11-14,16-17,21H,2,5-6,10,15,18H2,1H3,(H,28,31)/b27-17+ |
InChI Key |
LPZBLWSVDNXZLF-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol](/img/structure/B11558210.png)
![4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11558219.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11558220.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11558227.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11558235.png)
![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
